CL-329167

説明

特性

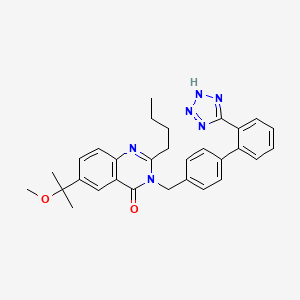

分子式 |

C30H32N6O2 |

|---|---|

分子量 |

508.6 g/mol |

IUPAC名 |

2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C30H32N6O2/c1-5-6-11-27-31-26-17-16-22(30(2,3)38-4)18-25(26)29(37)36(27)19-20-12-14-21(15-13-20)23-9-7-8-10-24(23)28-32-34-35-33-28/h7-10,12-18H,5-6,11,19H2,1-4H3,(H,32,33,34,35) |

InChIキー |

XZCUIMYYMKTCBA-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC2=C(C=C(C=C2)C(C)(C)OC)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CL-329167; CL 329167; CL329167. |

製品の起源 |

United States |

Foundational & Exploratory

No Publicly Available Data for CL-329167

A comprehensive search for the compound "CL-329167" has yielded no publicly available scientific literature, clinical trial data, or pharmacological profiles. Therefore, its mechanism of action cannot be described.

The identifier "this compound" does not correspond to any known research chemical, drug candidate, or licensed therapeutic in the public domain. This could be for several reasons:

-

Internal Compound Code: The identifier may be an internal designation used by a pharmaceutical company or research institution that has not been disclosed publicly.

-

Early-Stage Research: The compound may be in a very early stage of development, and research findings have not yet been published.

-

Typographical Error: The identifier may contain a typographical error.

Without any primary or secondary sources describing the pharmacology, binding targets, or cellular effects of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the Identifier: Double-check the spelling and numerical sequence of "this compound" for any potential errors.

-

Consult Internal Databases: If this is an internal project, refer to internal documentation, research notebooks, and databases for information.

-

Contact the Originating Source: If the identifier was found in a publication or presentation, contacting the authors or presenters may provide further clarification.

CL-329167: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-329167 is a potent and selective, orally active non-peptide antagonist of the angiotensin II (AII) AT1 receptor, with a reported IC50 of 6 nM. It belongs to the class of 2,3,6-substituted quinazolin-4-ones, a significant scaffold in medicinal chemistry, particularly in the development of cardiovascular drugs. This document provides a comprehensive overview of the discovery and synthetic approaches relevant to this compound, along with standardized experimental protocols for its biological evaluation.

Chemical and Pharmacological Properties

Table 1: Physicochemical and Pharmacological Data for this compound

| Property | Value |

| IUPAC Name | 2-Butyl-6-(1-methoxy-1-methyl-ethyl)-3-[[4'-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one |

| Molecular Formula | C30H32N6O2 |

| Mechanism of Action | Angiotensin II Receptor (AT1) Antagonist |

| IC50 | 6 nM |

| Therapeutic Potential | Hypertension |

| Development Phase | Phase 2 Clinical Trials |

Synthetic Pathway

The synthesis of this compound, a 2,3,6-trisubstituted quinazolin-4-one, involves a multi-step process culminating in the formation of the heterocyclic core and subsequent elaboration with the required side chains. The general synthetic strategy is based on established methods for quinazolinone synthesis, primarily involving the condensation of a substituted anthranilic acid with an appropriate amine and subsequent cyclization.

A key publication outlining the synthesis of this class of compounds is found in Bioorganic & Medicinal Chemistry Letters, 1994, 4(9), 1135-1140. While the specific, detailed experimental protocol for this compound is contained within this proprietary publication, a general and representative synthetic scheme is presented below.

General Synthetic Protocol:

-

Acylation of Anthranilic Acid: A suitably substituted 2-aminobenzoic acid (anthranilic acid) is acylated with valeroyl chloride in the presence of a base to yield the corresponding N-acyl anthranilic acid.

-

Formation of Benzoxazinone: The N-acyl anthranilic acid is then cyclized, typically by heating with acetic anhydride, to form the benzoxazinone intermediate.

-

Quinazolinone Ring Formation: The benzoxazinone is reacted with 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile in a suitable solvent. This step involves the opening of the benzoxazinone ring by the amine and subsequent cyclization to form the 2,3-disubstituted quinazolinone core.

-

Tetrazole Formation: The nitrile group on the biphenyl moiety is converted to a tetrazole ring. This is commonly achieved by reacting the quinazolinone intermediate with sodium azide and an acid catalyst, such as triethylamine hydrochloride, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

Experimental Protocols

The biological activity of this compound is primarily assessed through its ability to inhibit the binding of angiotensin II to the AT1 receptor. Below is a detailed, representative protocol for an in vitro angiotensin II receptor binding assay.

Angiotensin II Receptor Binding Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the binding of a radiolabeled angiotensin II analog to the AT1 receptor.

Materials:

-

Membrane Preparation: A source of AT1 receptors, typically from rat liver or adrenal cortex, or from cells recombinantly expressing the human AT1 receptor.

-

Radioligand: [125I]-[Sar1, Ile8]-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with wash buffer and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [125I]-[Sar1, Ile8]-Angiotensin II (typically at a concentration close to its Kd).

-

Increasing concentrations of this compound for the competition curve.

-

For total binding wells, add vehicle (DMSO).

-

For non-specific binding wells, add a saturating concentration of unlabeled Angiotensin II.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis using a sigmoidal dose-response curve.

Angiotensin II Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor. This pathway is central to the regulation of blood pressure and cardiovascular homeostasis.

Conclusion

This compound represents a significant advancement in the development of non-peptide angiotensin II receptor antagonists. Its quinazolinone core provides a versatile platform for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic properties. The synthetic strategies and biological evaluation protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel cardiovascular therapeutics. Further investigation into this compound and its analogs may lead to the development of next-generation antihypertensive agents with improved efficacy and safety profiles.

In-Depth Technical Guide: Understanding TMEM16A and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes.[1][2][3][4] These include transepithelial ion transport, smooth muscle contraction, neuronal excitability, and sensory transduction.[3][4][5] Given its wide-ranging functions, TMEM16A has emerged as a significant therapeutic target for a number of diseases, including cystic fibrosis, hypertension, gastrointestinal motility disorders, and various cancers.[1][3][6] This guide provides a comprehensive overview of TMEM16A, its associated signaling pathways, and the mechanisms of its inhibition by small molecules, with a focus on providing a framework for understanding the therapeutic potential of inhibitors like CL-329167.

While specific data for the inhibitor this compound is not extensively available in the public domain, this guide will utilize data from well-characterized TMEM16A inhibitors to provide a representative understanding of the target and the expected effects of its modulation.

TMEM16A: Function and Signaling Pathways

TMEM16A is a homodimeric protein with each subunit forming an independent ion conduction pore.[7] The channel is primarily gated by intracellular calcium (Ca²⁺), though its activity is also modulated by voltage.[1][8] Upon binding of intracellular Ca²⁺, TMEM16A undergoes a conformational change that opens the channel pore, allowing the efflux of chloride ions (Cl⁻). This movement of chloride ions can lead to depolarization of the cell membrane, which in turn triggers various downstream cellular responses.

TMEM16A is implicated in numerous signaling pathways, often in a cell-type-specific manner. Some of the key pathways include:

-

EGFR Signaling: In some cancers, TMEM16A can form a complex with the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation and subsequent activation of downstream pro-proliferative pathways such as AKT, SRC, and ERK.[6]

-

MAPK/ERK Pathway: Overexpression of TMEM16A has been shown to activate the Ras-Raf-MEK-ERK1/2 signaling cascade in several cancers, promoting cell proliferation and migration.[6][9]

-

NF-κB Signaling: In certain contexts, TMEM16A activity can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6][9]

-

Calcium Signaling: TMEM16A can interact with and modulate the function of other calcium channels and pumps, such as the IP3 receptor, thereby influencing intracellular calcium dynamics.[6][9]

Mechanism of TMEM16A Inhibition

Inhibition of TMEM16A can be achieved through various mechanisms, primarily by small molecules that either block the ion-conducting pore or allosterically modulate the channel's gating.

-

Pore Blockers: These inhibitors physically occlude the channel pore, preventing the passage of chloride ions. Their binding may be voltage-dependent, showing different potencies at different membrane potentials.

-

Allosteric Modulators: These compounds bind to a site on the channel protein distinct from the pore. This binding induces a conformational change that either prevents the channel from opening or stabilizes it in a closed state.

The development of potent and selective TMEM16A inhibitors is a key focus of drug discovery efforts. High-throughput screening campaigns have identified several classes of small molecule inhibitors.

Quantitative Data on TMEM16A Inhibitors

The following table summarizes the inhibitory potency of several well-characterized TMEM16A inhibitors. This data is representative of the values that would be determined for a novel inhibitor like this compound.

| Inhibitor | IC₅₀ (µM) | Cell Type | Assay | Reference |

| T16Ainh-A01 | ~1 | TMEM16A-transfected cells | Patch Clamp | [10] |

| CaCCinh-A01 | 1.7 | TMEM16A-transfected cells | Patch Clamp | [10] |

| Niflumic acid | 12 | TMEM16A-transfected cells | Patch Clamp | [10] |

| Etoposide | 13.6 ± 1.3 | TMEM16A-transfected HEK293T cells | Patch Clamp | [11] |

| Benzbromarone | ~10 (significant relaxation) | Guinea pig tracheal rings | Muscle Contraction Assay | [12] |

Experimental Protocols

The characterization of TMEM16A inhibitors involves a range of biophysical and cell-based assays.

Whole-Cell Patch Clamp Electrophysiology

This is the gold standard method for directly measuring the activity of ion channels like TMEM16A and assessing the effect of inhibitors.

Objective: To measure TMEM16A-mediated chloride currents and determine the IC₅₀ of an inhibitor.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing human TMEM16A are cultured on glass coverslips.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and an appropriate Ca²⁺ buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at a level that activates TMEM16A (e.g., 250 nM to 1 µM). pH is adjusted to 7.2.

-

-

Recording:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a specific voltage (e.g., -60 mV) and then stepped to a series of test potentials (e.g., -100 to +120 mV) to elicit TMEM16A currents.

-

-

Inhibitor Application: The inhibitor is perfused into the bath solution at various concentrations, and the resulting inhibition of the TMEM16A current is measured.

-

Data Analysis: The current inhibition at each concentration is used to generate a dose-response curve and calculate the IC₅₀ value.

Ussing Chamber Assay

This technique is used to measure ion transport across an epithelial monolayer and is particularly useful for studying the effects of TMEM16A inhibitors on transepithelial chloride secretion.

Objective: To measure the effect of a TMEM16A inhibitor on short-circuit current (Isc) in polarized epithelial cells.

Methodology:

-

Cell Culture: Epithelial cells (e.g., Calu-3) are grown on permeable supports to form a polarized monolayer.

-

Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Solutions:

-

Basolateral Solution: Standard physiological saline solution.

-

Apical Solution: Low-chloride solution to create a chloride gradient.

-

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

Experiment:

-

The monolayer is allowed to equilibrate.

-

A TMEM16A agonist (e.g., UTP or ionomycin) is added to the basolateral side to stimulate chloride secretion.

-

The inhibitor is added to the apical side at varying concentrations, and the reduction in the stimulated Isc is recorded.

-

Visualizations

TMEM16A Signaling Pathways

Caption: Key signaling pathways activated by TMEM16A.

Experimental Workflow for TMEM16A Inhibitor Screening

Caption: A typical workflow for the discovery and development of TMEM16A inhibitors.

Logical Relationship of TMEM16A Inhibition and Cellular Effect

Caption: The logical flow from TMEM16A inhibition to the desired therapeutic outcome.

References

- 1. Recent advances in TMEM16A: Structure, function, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition mechanism of the chloride channel TMEM16A by the pore blocker 1PBC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonists of the TMEM16A Calcium-Activated Chloride Channel Modulate Airway Smooth Muscle Tone and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Landscape of TMEM16A Inhibition: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC), has emerged as a critical player in a multitude of physiological processes and a promising therapeutic target for a range of pathologies, including hypertension, asthma, and cancer. Consequently, the discovery and characterization of potent and selective TMEM16A inhibitors are of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the current understanding of TMEM16A, its role in cellular signaling, and a detailed examination of key inhibitory molecules. While this guide was initially intended to focus on the compound CL-329167, an extensive search of scientific literature and chemical databases has revealed no publicly available information linking this compound to TMEM16A inhibition. Therefore, this document will instead focus on a selection of well-characterized TMEM16A inhibitors, presenting their pharmacological data, experimental methodologies, and the signaling pathways they modulate.

Introduction to TMEM16A (Anoctamin-1)

TMEM16A, also known as Anoctamin-1 (ANO1), is a crucial component of the CaCCs found in various cell types. The activation of TMEM16A is intrinsically linked to intracellular calcium concentration, leading to an outward flux of chloride ions. This chloride movement plays a pivotal role in diverse cellular functions, including smooth muscle contraction, epithelial secretion, and neuronal excitability. Dysregulation of TMEM16A function has been implicated in several disease states, making it an attractive target for therapeutic intervention.

TMEM16A in Cellular Signaling

TMEM16A is a key modulator of several critical signaling pathways. Its activation can influence cell proliferation, migration, and apoptosis. Some of the well-established pathways involving TMEM16A include:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: TMEM16A has been shown to interact with and potentiate EGFR signaling, a pathway often dysregulated in cancer.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: As a downstream effector of EGFR, TMEM16A can influence the MAPK/ERK pathway, which is central to cell growth and survival.

-

Nuclear Factor kappa B (NF-κB) Signaling: In certain cellular contexts, TMEM16A activity has been linked to the activation of the NF-κB pathway, a key regulator of inflammation and immune responses.

Well-Characterized TMEM16A Inhibitors

Given the absence of data on this compound, this section details the properties of other known TMEM16A inhibitors.

| Inhibitor | IC50 Value | Cell Line/System | Comments |

| T16Ainh-A01 | ~1 µM | FRT cells expressing TMEM16A | A potent and selective inhibitor. |

| CaCCinh-A01 | 2.1 µM | FRT cells expressing TMEM16A | Arylaminothiophene compound. |

| Niflumic Acid | 12 µM | HEK293 cells expressing TMEM16A | Non-steroidal anti-inflammatory drug, also inhibits other channels. |

| Benzbromarone | Potent (exact IC50 varies) | Guinea pig tracheal rings | Uricosuric drug, relaxes airway smooth muscle. |

Experimental Protocols for Studying TMEM16A Inhibition

The characterization of TMEM16A inhibitors relies on a variety of biophysical and cell-based assays.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard technique for directly measuring the activity of ion channels like TMEM16A.

Methodology:

-

Cell Culture: HEK293 or other suitable cells are transiently or stably transfected with a plasmid encoding human TMEM16A.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The intracellular solution contains a defined ionic composition and a calcium buffer (e.g., EGTA) to control the free Ca²⁺ concentration.

-

Recording: A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Membrane currents are recorded in response to voltage steps or ramps. TMEM16A currents are typically elicited by including a known concentration of free Ca²⁺ in the pipette solution or by applying a calcium ionophore.

-

Inhibitor Application: The inhibitor is applied to the extracellular solution via a perfusion system, and the change in TMEM16A current is measured to determine the IC50 value.

Correction: CL-329167 is an Angiotensin II Receptor Antagonist, Not a Chloride Channel Modulator

Initial research indicates that the compound CL-329167 is not involved in chloride channel research. Instead, scientific literature and chemical databases identify this compound as a potent and competitive antagonist of the angiotensin II receptor, with a primary role in hypertension research.

This technical guide addresses the true pharmacological nature of this compound, providing an in-depth overview of its mechanism of action as an angiotensin II receptor blocker (ARB), its place within the broader context of the renin-angiotensin system (RAS), and the general experimental methodologies used to characterize such compounds.

Executive Summary

This compound is an orally active, non-peptide antagonist of the angiotensin II receptor. Available data indicates it possesses a high affinity for the angiotensin II type 1 (AT1) receptor, and some sources also mention activity at the AT2 receptor with a reported IC50 of 6 nM. By blocking the action of angiotensin II, this compound effectively mitigates its potent vasoconstrictive and salt-retaining effects, which are key contributors to hypertension. This positions this compound and other ARBs as critical tools in the management of cardiovascular diseases.

This document will provide a detailed overview of the renin-angiotensin system, the mechanism of action of ARBs, and generalized experimental protocols for their evaluation. Due to the limited publicly available data specifically for this compound, the information presented herein is a composite based on the well-established pharmacology of the ARB class of drugs.

The Renin-Angiotensin System (RAS) and the Role of Angiotensin II

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active peptide of this system.

Signaling Pathway of Angiotensin II

Angiotensin II exerts its effects by binding to specific G-protein coupled receptors, most notably the AT1 and AT2 receptors. The binding to the AT1 receptor is responsible for the majority of the known cardiovascular effects of angiotensin II.

An In-depth Technical Guide to T16Ainh-A01 for the Study of Calcium-Activated Chloride Channels

Notice: No public scientific literature or data could be retrieved for the compound "CL-329167" in the context of calcium-activated chloride channels. This guide has been prepared on the well-characterized and frequently cited TMEM16A inhibitor, T16Ainh-A01 , as a representative example of a technical resource for researchers in this field.

Introduction to T16Ainh-A01

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin-1 or ANO1).[1][2] As a member of the aminophenylthiazole class of compounds, it has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A in various cellular processes.[2] TMEM16A channels are integral to a wide range of functions, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4] The targeted inhibition of these channels by molecules like T16Ainh-A01 allows for the dissection of their contributions to both normal physiology and disease states such as hypertension, cystic fibrosis, and cancer.[2][5][6]

Quantitative Data on T16Ainh-A01

The inhibitory activity of T16Ainh-A01 on TMEM16A has been quantified in various experimental systems. The following table summarizes key potency data.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 | ~1 µM | Fischer Rat Thyroid (FRT) cells expressing human TMEM16A | [2] |

| IC50 | 1.1 µM | Not specified | [1] |

| Effective Concentration | 10 µM | Full blockade of TMEM16A-mediated chloride currents in salivary gland cells | [1][2] |

| Effect on Vascular Tone | Relaxes murine and human blood vessels | [1] |

Signaling Pathway of TMEM16A and Point of Inhibition by T16Ainh-A01

TMEM16A is a calcium-activated chloride channel. Its activation is initiated by an increase in intracellular calcium concentration ([Ca2+]i), often triggered by G-protein coupled receptor (GPCR) activation and subsequent release of calcium from intracellular stores like the endoplasmic reticulum. T16Ainh-A01 acts by directly blocking the TMEM16A channel pore, thereby inhibiting the efflux of chloride ions and the subsequent physiological response.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring TMEM16A Inhibition

This protocol is designed to measure chloride currents in a cell line heterologously expressing TMEM16A and to assess the inhibitory effect of T16Ainh-A01.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) and transfect with a plasmid encoding human TMEM16A.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free [Ca2+] (e.g., 500 nM), pH adjusted to 7.2 with CsOH.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

T16Ainh-A01 Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the extracellular solution.

-

-

Recording:

-

Obtain a whole-cell patch-clamp configuration.

-

Hold the cell at a potential of -60 mV.

-

Apply voltage steps or ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TMEM16A currents.

-

Record stable baseline currents before perfusing with solutions containing T16Ainh-A01.

-

Measure the steady-state current at a depolarized potential (e.g., +80 mV) to assess the degree of inhibition.

-

Vascular Tone Measurement in Isolated Arteries

This ex vivo protocol assesses the functional effect of T16Ainh-A01 on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate mesenteric or other resistance arteries from an animal model (e.g., rat or mouse) and cut into 2 mm rings.

-

Myograph Setup: Mount the arterial rings on a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Protocol:

-

Allow the rings to equilibrate for at least 30 minutes.

-

Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine to ~80% of its maximal effect).

-

Once a stable plateau of contraction is reached, add increasing concentrations of T16Ainh-A01 cumulatively to the bath.

-

Record the resulting relaxation of the arterial ring.

-

-

Data Analysis: Express the relaxation at each concentration of T16Ainh-A01 as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

T16Ainh-A01 is a cornerstone tool for the pharmacological investigation of TMEM16A/ANO1 calcium-activated chloride channels. Its utility is demonstrated across a range of applications, from detailed electrophysiological characterization in heterologous expression systems to functional assays in ex vivo tissues. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize T16Ainh-A01 in their studies of CaCCs. The continued use of such specific inhibitors will be crucial in further elucidating the roles of TMEM16A in health and disease and in the development of novel therapeutics.

References

- 1. TMEM16A Inhibitor, T16Ainh-A01 [sigmaaldrich.com]

- 2. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TMEM16A protein: a new identity for Ca(2+)-dependent Cl⁻ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMEM16A/Anoctamin 1 protein mediates calcium-activated chloride currents in pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

CL-329167: An Investigative Angiotensin II AT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CL-329167 is a potent and selective, orally active antagonist of the angiotensin II type 2 (AT2) receptor, with a reported IC50 of 6 nM.[1][2][3][4][5] Primarily utilized as a research tool, its therapeutic potential is most directly implicated in the study of hypertension.[2][6] Unlike the widely commercialized angiotensin II type 1 (AT1) receptor blockers that form the cornerstone of current renin-angiotensin-aldosterone system (RAAS) targeted antihypertensive therapies, this compound's role as an AT2 antagonist places it in a distinct mechanistic class. The available public information on this compound is limited, with a notable absence of comprehensive preclinical and clinical data. This document aims to consolidate the existing knowledge and provide a foundational understanding of this compound for research and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II AT2 receptor.[7] The RAAS cascade culminates in the production of angiotensin II, a potent vasoconstrictor that exerts its effects through two primary receptor subtypes: AT1 and AT2. The majority of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth promotion, are mediated by the AT1 receptor.

The function of the AT2 receptor is less understood but is generally considered to counterbalance the actions of the AT1 receptor. Activation of the AT2 receptor is associated with vasodilation, anti-inflammatory effects, and apoptosis. Therefore, an antagonist like this compound would block these potentially protective pathways. Its utility in hypertension research likely stems from its ability to help elucidate the precise role of the AT2 receptor in blood pressure regulation and cardiovascular homeostasis.

Therapeutic Potential

The primary therapeutic indication for this compound mentioned in the public domain is for the research of hypertension.[2][6] This suggests its application as a pharmacological probe to investigate the nuanced role of the AT2 receptor. Additionally, this compound has been listed in patent literature among other angiotensin II receptor antagonists for the potential treatment of renal diseases.[8] However, a definitive therapeutic application for an AT2 receptor antagonist remains an area of active investigation.

It is important to note that one high-throughput screening study anecdotally reported this compound as a somatoliberine agonist; however, the overwhelming consensus in the literature identifies it as an angiotensin II receptor antagonist.[7]

Quantitative Data

Currently, the only publicly available quantitative data for this compound is its in vitro potency.

| Parameter | Value | Receptor |

| IC50 | 6 nM | Angiotensin II AT2 Receptor |

This table will be updated as more quantitative data becomes available.

Signaling Pathways

The following diagram illustrates the general signaling pathways of angiotensin II, highlighting the opposing roles of the AT1 and AT2 receptors. This compound would act by blocking the pathway originating from the AT2 receptor.

Caption: Angiotensin II Signaling Pathways.

Experimental Protocols

-

Radioligand Binding Assays: To determine the binding affinity and selectivity of this compound for AT1 and AT2 receptors. This would involve using radiolabeled angiotensin II and measuring its displacement by increasing concentrations of this compound in cell membranes expressing either receptor subtype.

-

In Vitro Functional Assays: To assess the antagonist activity of this compound. This could involve measuring the inhibition of angiotensin II-induced downstream signaling events, such as calcium mobilization or inositol phosphate production, in cells expressing the AT2 receptor.

-

In Vivo Models of Hypertension: To evaluate the effect of this compound on blood pressure. This would typically involve administering the compound to animal models of hypertension, such as spontaneously hypertensive rats (SHR) or angiotensin II-infused rats, and monitoring blood pressure changes via telemetry or tail-cuff methods.

The following diagram provides a generalized workflow for the preclinical evaluation of an angiotensin II receptor antagonist.

Caption: Preclinical Evaluation Workflow.

Conclusion

This compound is a valuable research compound for dissecting the role of the angiotensin II AT2 receptor. While its direct therapeutic application in hypertension is not established, its use in preclinical studies can contribute to a deeper understanding of the complex regulatory mechanisms within the renin-angiotensin-aldosterone system. Further publication of detailed preclinical data would be necessary to fully evaluate its therapeutic potential.

References

- 1. Angiotensin II receptor antagonists. From discovery to antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of peptide-derived TSLP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

CL-329167: A Tool for Investigating the Mechanisms of Secretory Diarrhea

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Secretory diarrhea is a major global health concern characterized by excessive fluid and electrolyte secretion into the intestinal lumen. A key protein implicated in this process is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel in intestinal epithelial cells. Aberrant activation of CFTR is a hallmark of many forms of secretory diarrhea, including cholera. CL-329167 has been identified as a potent potentiator of the CFTR channel. While initially investigated for its therapeutic potential in cystic fibrosis, its mechanism of action makes it a valuable pharmacological tool to induce and study the pathophysiology of secretory diarrhea in a controlled research setting. This guide provides a comprehensive overview of this compound's mechanism, detailed experimental protocols for its application in relevant in vitro models, and a framework for data interpretation.

Introduction to Secretory Diarrhea and the Role of CFTR

Secretory diarrhea results from an imbalance in intestinal fluid homeostasis, where intestinal secretion of water and electrolytes significantly surpasses absorption.[1] This condition can be triggered by various stimuli, including bacterial toxins (e.g., cholera toxin), drugs, and endogenous secretagogues.[1] A central player in the final common pathway of intestinal fluid secretion is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2]

CFTR is a cAMP-regulated chloride channel located on the apical membrane of intestinal epithelial cells.[1][2] Its activation leads to the efflux of chloride ions into the intestinal lumen. This creates an electrochemical gradient that drives the paracellular movement of sodium and, consequently, the osmotic movement of water, resulting in fluid secretion.[3] Hyperactivation of CFTR is a primary cause of the massive fluid loss seen in diseases like cholera.[4][5] Therefore, compounds that modulate CFTR activity are invaluable for both understanding the disease and for developing novel therapeutics.

This compound: A Potent CFTR Potentiator

This compound is a small molecule that has been characterized as a potent potentiator of the CFTR chloride channel. A potentiator is a type of modulator that increases the channel's open probability, thereby enhancing the flow of chloride ions through the channel. Unlike CFTR correctors, which aim to rescue the trafficking of mutant CFTR protein to the cell surface, potentiators act on CFTR channels that are already present at the plasma membrane.

The pro-secretory effect of this compound makes it an ideal tool for inducing a secretory diarrhea phenotype in experimental models. By directly and potently activating CFTR-mediated chloride secretion, researchers can simulate the downstream effects of secretagogues and investigate the cellular and physiological consequences in a controlled and reproducible manner.

Signaling Pathway of CFTR-Mediated Chloride Secretion

The activation of CFTR and subsequent chloride secretion is a well-defined signaling cascade. The following diagram illustrates the pathway and the point of intervention for this compound.

Experimental Protocols for Studying this compound Effects

To quantify the pro-secretory effects of this compound, two primary in vitro models are recommended: Ussing chamber electrophysiology on intestinal epithelia and the forskolin-induced swelling (FIS) assay using intestinal organoids.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[6][7][8] It allows for the direct measurement of short-circuit current (Isc), which is a quantitative measure of net ion transport. In the context of intestinal epithelia, an increase in Isc following the addition of this compound directly reflects an increase in chloride secretion.

-

Tissue Preparation: Isolate segments of mouse colon or jejunum and strip the muscularis layer. Alternatively, grow a confluent monolayer of intestinal epithelial cells (e.g., T84 or Caco-2) on permeable supports.

-

Mounting: Mount the tissue or cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Bathing Solution: Fill both chambers with identical Krebs-bicarbonate buffer, maintain at 37°C, and continuously gas with 95% O2 / 5% CO2.

-

Electrophysiology: Voltage-clamp the tissue at 0 mV and continuously measure the short-circuit current (Isc).

-

Experimental Procedure:

-

Allow the tissue to equilibrate and establish a stable baseline Isc.

-

Add forskolin (typically 10 µM) to the basolateral side to activate adenylyl cyclase, raise cAMP levels, and activate PKA-phosphorylated CFTR channels.

-

Once a stable forskolin-stimulated Isc is reached, add increasing concentrations of this compound to the apical chamber.

-

At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-mediated.

-

-

Data Analysis: Calculate the change in Isc (ΔIsc) from the forskolin-stimulated plateau for each concentration of this compound. Plot the dose-response curve to determine the EC50.

Forskolin-Induced Swelling (FIS) in Intestinal Organoids

Intestinal organoids are 3D structures grown from adult stem cells that recapitulate the architecture and function of the intestinal epithelium.[9] When CFTR is activated, the secretion of chloride and fluid into the organoid lumen causes them to swell. The rate and extent of this swelling can be quantified by live-cell imaging and serves as a functional readout of CFTR activity.[1]

-

Organoid Culture: Establish and maintain human or murine intestinal organoids according to standard protocols.[10]

-

Plating for Assay: Dissociate organoids into small fragments and seed them in a basement membrane matrix (e.g., Matrigel) in a 96-well optical plate. Culture for 3-5 days.

-

Drug Incubation: Pre-incubate the organoids with various concentrations of this compound (and vehicle control) for 1-2 hours.

-

Staining and Imaging: Stain the organoids with a live-cell dye like Calcein Green AM. Place the plate in a pre-warmed (37°C) live-cell imaging system.

-

Assay Execution:

-

Acquire initial brightfield and fluorescent images (t=0).

-

Add forskolin (typically 5 µM) to the culture medium to initiate swelling.

-

Begin time-lapse imaging, capturing images every 15-20 minutes for at least 2 hours.

-

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of each organoid at each time point. Calculate the normalized increase in area over time. The Area Under the Curve (AUC) is a robust measure of the total swelling response and can be plotted against the concentration of this compound to determine potency.

Data Presentation and Interpretation

Quantitative data from the described experiments should be structured to allow for clear comparison and interpretation. The following tables present hypothetical, yet realistic, data for this compound, based on typical results for potent CFTR potentiators.

Table 1: Ussing Chamber Electrophysiology Data

Effect of this compound on Forskolin-Stimulated Short-Circuit Current (Isc) in Mouse Colonic Epithelium.

| Concentration of this compound (nM) | Mean ΔIsc (µA/cm²) | Standard Deviation |

| 0 (Vehicle) | 0.0 | 0.0 |

| 1 | 5.2 | 1.1 |

| 10 | 28.5 | 4.3 |

| 100 | 75.4 | 8.9 |

| 1000 | 110.8 | 12.5 |

| 10000 | 115.2 | 11.8 |

| EC50 | ~85 nM |

Interpretation: The data indicates that this compound dose-dependently increases chloride secretion in intestinal tissue, with a potent EC50 in the nanomolar range. The plateau at higher concentrations suggests saturation of the target.

Table 2: Intestinal Organoid Swelling Assay Data

Quantification of this compound-Potentiated Swelling in Human Intestinal Organoids.

| Concentration of this compound (nM) | Mean Area Under Curve (AUC) (Normalized Units) | Standard Deviation |

| 0 (Vehicle) | 1.0 | 0.0 |

| 1 | 1.8 | 0.3 |

| 10 | 4.5 | 0.8 |

| 100 | 9.2 | 1.5 |

| 1000 | 12.8 | 2.1 |

| 10000 | 13.1 | 1.9 |

| EC50 | ~70 nM |

Conclusion

This compound is a potent CFTR potentiator that serves as a powerful research tool for the study of secretory diarrhea. Its direct and specific mechanism of action allows for the controlled induction of CFTR-mediated chloride and fluid secretion in robust in vitro models like the Ussing chamber and intestinal organoids. The detailed protocols and data interpretation frameworks provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry to further unravel the complex mechanisms of intestinal fluid homeostasis and to aid in the discovery and development of novel anti-diarrheal therapies.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Pharmacological Data for CL-329167

Following a comprehensive review of publicly accessible scientific literature and databases, no specific pharmacological information was found for a compound designated as CL-329167 . This suggests that this compound may be an internal research compound that has not been disclosed in peer-reviewed publications or other public forums.

Due to the absence of data regarding the mechanism of action, receptor binding affinities, functional activity, and relevant signaling pathways for this compound, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

General principles of pharmacology and drug discovery involve a series of stages, from initial compound screening and characterization to preclinical and clinical trials. Information regarding a compound's pharmacology is typically disseminated through scientific publications and conference presentations as research progresses. The lack of such information for this compound indicates that it has either not reached a stage of public disclosure or the designation is incorrect.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult peer-reviewed scientific journals, patent filings, and clinical trial registries. If the compound is part of an ongoing research program within a private organization, the information may be proprietary and not publicly available.

An In-depth Technical Guide on the Core Principles of Smooth Muscle Contraction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the compound "CL-329167". Therefore, this document serves as an in-depth technical guide on the core principles and established methodologies for studying the impact of novel compounds on smooth muscle contraction. The experimental protocols, data presentation formats, and mechanistic pathways described herein provide a foundational framework for the investigation of a new chemical entity such as this compound.

Core Mechanisms of Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process, and its regulation is a key target for therapeutic intervention in a variety of diseases, including hypertension, asthma, and gastrointestinal disorders. The contractile state of smooth muscle cells (SMCs) is primarily governed by the phosphorylation of the 20,000 Dalton myosin light chain (MLC20). This phosphorylation is controlled by the interplay of calcium-dependent and calcium-sensitizing signaling pathways.

Calcium-Dependent Pathway

The primary trigger for smooth muscle contraction is an increase in the intracellular calcium concentration ([Ca²⁺]i). This increase can result from Ca²⁺ influx from the extracellular space through voltage-gated and ligand-gated ion channels, or from the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum.[1]

The key steps in the calcium-dependent pathway are:

-

An agonist (e.g., neurotransmitter, hormone) binds to a G-protein coupled receptor (GPCR) on the SMC membrane.

-

Activation of Phospholipase C (PLC) leads to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]

-

IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺.[1]

-

The elevated intracellular Ca²⁺ binds to the protein calmodulin (CaM).[1]

-

The Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK).[1]

-

Active MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

-

Phosphorylated myosin can then interact with actin filaments, leading to cross-bridge cycling and cell contraction.[1]

Calcium-Sensitization Pathways

Smooth muscle can also contract or maintain contraction at constant or even decreasing [Ca²⁺]i. This phenomenon is known as calcium sensitization. The primary mechanism involves the inhibition of Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC20 and promotes relaxation.

The RhoA/Rho-kinase pathway is a major contributor to calcium sensitization:

-

Agonist binding to certain GPCRs activates the small GTPase RhoA.

-

RhoA, in its active GTP-bound state, activates Rho-kinase (ROCK).

-

ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits MLCP activity.

-

Inhibition of MLCP leads to a net increase in phosphorylated MLC20 at any given [Ca²⁺]i, thus enhancing or sustaining contraction.

Another mechanism involves Protein Kinase C (PKC), which can be activated by DAG. PKC can phosphorylate specific proteins that also lead to the inhibition of MLCP.[1]

Pharmacological Modulation of Smooth Muscle Contraction

The intricate signaling network controlling smooth muscle tone provides numerous targets for pharmacological intervention. Novel compounds are often evaluated against a panel of standard agents to characterize their mechanism of action.

| Drug Class | Example Compound | Mechanism of Action | Effect on Smooth Muscle |

| L-Type Calcium Channel Blockers | Verapamil, Nifedipine | Block the influx of extracellular Ca²⁺ through L-type calcium channels. | Relaxation / Vasodilation |

| β₂-Adrenergic Agonists | Albuterol, Salbutamol | Activate β₂-adrenergic receptors, leading to increased cAMP, PKA activation, and subsequent inhibition of MLCK and promotion of Ca²⁺ sequestration. | Relaxation / Bronchodilation |

| α₁-Adrenergic Antagonists | Prazosin, Tamsulosin | Block α₁-adrenergic receptors, preventing agonist-induced IP₃ production and Ca²⁺ release. | Relaxation / Vasodilation |

| Rho-Kinase (ROCK) Inhibitors | Y-27632, Fasudil | Inhibit Rho-kinase, thereby preventing the inhibition of MLCP and promoting relaxation. | Relaxation / Vasodilation |

| Potassium Channel Openers | Minoxidil, Pinacidil | Open ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane, which closes voltage-gated Ca²⁺ channels. | Relaxation / Vasodilation |

| Muscarinic Antagonists | Atropine, Tolterodine | Block muscarinic acetylcholine receptors, inhibiting parasympathetic-mediated contraction.[2] | Relaxation |

| Phosphodiesterase (PDE) Inhibitors | Sildenafil, Theophylline | Inhibit the breakdown of cyclic nucleotides (cAMP or cGMP), which promote relaxation through various downstream pathways. | Relaxation |

Experimental Protocols: Isolated Organ Bath Assay

The isolated organ bath is a cornerstone in vitro technique to assess the effect of a compound on smooth muscle contractility. This method allows for the measurement of isometric or isotonic contractions of an isolated tissue strip in a controlled physiological environment.

Methodology

-

Tissue Preparation:

-

Humanely euthanize an appropriate animal model (e.g., rat, guinea pig) according to approved ethical protocols.

-

Rapidly dissect the target tissue (e.g., thoracic aorta, trachea, ileum) and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Carefully clean the tissue of adherent fat and connective tissue. For vascular rings, the endothelium may be denuded by gentle rubbing of the lumen if required.

-

Cut the tissue into appropriately sized strips or rings (e.g., 2-4 mm wide).

-

-

Mounting:

-

Suspend each tissue strip in an organ bath chamber (typically 10-25 mL volume) containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer connected to a data acquisition system.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta). Wash the tissue with fresh buffer every 15-20 minutes.

-

Test the viability and contractility of the tissue by exposing it to a high concentration of potassium chloride (KCl, e.g., 80 mM).[2] This induces contraction by depolarizing the cell membrane.

-

Wash the tissue to return to baseline tension. A consistent response to KCl is necessary to proceed.

-

-

Compound Evaluation (Contraction):

-

To assess a compound's contractile effect, add it to the bath in a cumulative, concentration-dependent manner.

-

Start with the lowest concentration and increase it stepwise after the response to the previous concentration has plateaued.

-

Record the force of contraction at each concentration.

-

-

Compound Evaluation (Relaxation):

-

To assess a compound's relaxant effect, first pre-contract the tissue with a standard agonist (e.g., phenylephrine for aorta, carbachol for trachea).[2]

-

Once a stable submaximal contraction is achieved, add the test compound in a cumulative, concentration-dependent manner.

-

Record the reduction in force (relaxation) at each concentration.

-

-

Data Analysis:

-

Express contraction responses as a percentage of the maximum response to KCl.

-

Express relaxation responses as a percentage of the pre-contraction induced by the agonist.

-

Plot concentration-response curves and calculate pharmacological parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists/relaxants) and Eₘₐₓ.

-

Quantitative Data Presentation

Clear and concise presentation of quantitative data is critical for interpreting the potency and efficacy of a novel compound. Data from concentration-response experiments are typically summarized in tables for easy comparison.

Table 1: Pharmacological Parameters of Standard Smooth Muscle Modulators

| Compound | Tissue (Species) | Assay Condition | Parameter | Value |

| Phenylephrine | Aorta (Rat) | Contraction | EC₅₀ | ~ 0.1 µM |

| Carbachol | Detrusor (Human) | Contraction | EC₅₀ | ~ 1 µM[2] |

| Verapamil | Aorta (Rat) | Relaxation (KCl pre-contraction) | IC₅₀ | ~ 0.05 µM |

| Y-27632 | Aorta (Rat) | Relaxation (Phenylephrine pre-contraction) | IC₅₀ | ~ 0.3 µM |

| Tolterodine | Detrusor (Human) | Inhibition of Carbachol-induced contraction | pA₂ | ~ 8.5[2] |

| Temiverine | Detrusor (Human) | Inhibition of KCl-induced contraction | IC₅₀ | ~ 1 µM[2] |

Note: The values presented are approximate and can vary significantly based on specific experimental conditions. pA₂ is a measure of the potency of a competitive antagonist.

Conclusion

The study of smooth muscle contraction involves a multifaceted approach, from understanding the underlying molecular signaling pathways to employing robust in vitro assays for functional characterization. While no specific information on this compound is available, the frameworks presented in this guide provide the necessary tools for researchers to investigate its potential impact on smooth muscle. A systematic evaluation of a novel compound using these established principles—characterizing its effects on basal tone, agonist-induced contractions, and its mechanism of action relative to standard pharmacological agents—is essential for its development as a potential therapeutic.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Assays Using Novel Small Molecule Inhibitors

Note: No public information was found for a compound with the identifier "CL-329167." The following application notes and protocols are provided as a general guide for the in-vitro characterization of a novel small molecule inhibitor, referred to herein as Compound X , and can be adapted for compounds with similar mechanisms of action.

Introduction

These application notes provide detailed protocols for the in-vitro evaluation of Compound X, a hypothetical small molecule inhibitor. The described assays are designed to characterize its cytotoxic effects, determine its potency and selectivity against a target kinase, and elucidate its mechanism of action within a cellular context. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Cytotoxicity of Compound X in Cancer Cell Lines

| Cell Line | Tissue of Origin | Treatment Duration (hours) | IC50 (µM) |

| MCF-7 | Breast | 72 | 15.2 |

| A549 | Lung | 72 | 25.8 |

| HCT116 | Colon | 72 | 18.5 |

| HeLa | Cervical | 72 | 30.1 |

Table 2: In-Vitro Kinase Inhibition Profile of Compound X

| Kinase Target | Substrate | ATP Concentration (µM) | IC50 (nM) |

| Target Kinase A | Peptide 1 | 10 | 50 |

| Off-Target Kinase B | Peptide 2 | 10 | > 10,000 |

| Off-Target Kinase C | Peptide 3 | 10 | 2,500 |

| Off-Target Kinase D | Peptide 4 | 10 | > 10,000 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of Compound X on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound X (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Compound X or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In-Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of Compound X against a panel of kinases.

Materials:

-

Recombinant kinases (Target Kinase A, Off-Target Kinases B, C, D)

-

Kinase-specific peptide substrates

-

ATP

-

Kinase buffer

-

Compound X (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader

Protocol:

-

Prepare a serial dilution of Compound X in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted Compound X or vehicle control.

-

Add 2.5 µL of a solution containing the kinase and its specific substrate.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 10 µM).

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Modulation

Objective: To investigate the effect of Compound X on the phosphorylation of a downstream target in a specific signaling pathway.

Materials:

-

Cell line known to have an active pathway involving Target Kinase A (e.g., MCF-7)

-

Complete growth medium

-

Compound X (dissolved in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Downstream Target, anti-total-Downstream Target, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Compound X or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (GAPDH).

Visualizations

Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X on Target Kinase A.

Caption: Experimental workflow for the in-vitro characterization of Compound X.

Application Notes and Protocols for CL-329167 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific molecular target of CL-329167 is not publicly available. This document provides a generalized patch-clamp protocol for a chloride channel opener, using the human TMEM16A calcium-activated chloride channel (CaCC) as a representative target. Researchers must validate the specific channel subtype targeted by this compound and adjust the experimental parameters accordingly.

Introduction

This compound is a novel compound identified as a potent opener of chloride channels.[1][2] These channels are crucial for a variety of physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability.[1][3][4][5] Dysregulation of chloride channel function is implicated in several channelopathies, making them important therapeutic targets.[1][4][5]

Patch-clamp electrophysiology is the gold-standard method for characterizing the activity of ion channels and the effects of pharmacological modulators.[6][7][8] This application note provides a detailed protocol for the characterization of this compound's effects on a model chloride channel (TMEM16A) using the whole-cell patch-clamp technique.[6][8]

Principle of the Method

The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane.[6][7][8] A glass micropipette with a tip diameter of approximately 1 µm is pressed against the membrane of a single, isolated cell. A high-resistance "giga-seal" is formed, electrically isolating the patch of membrane under the pipette tip.[6] The membrane patch is then ruptured by applying gentle suction, allowing for electrical and diffusional access to the cell's interior. The voltage across the cell membrane is then "clamped" at a desired potential, and the resulting current flowing through the ion channels is measured. By applying voltage steps or ramps, the biophysical properties of the channels and the modulatory effects of compounds like this compound can be determined.[6][7][8]

Materials and Reagents

Cell Culture

-

Cell Line: HEK293 cells stably expressing human TMEM16A.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 400 µg/mL).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Solutions

-

Extracellular (Bath) Solution:

Component Concentration (mM) NaCl 140 KCl 4 CaCl2 2 MgCl2 1 HEPES 10 Glucose 10 Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Intracellular (Pipette) Solution:

Component Concentration (mM) CsCl 140 MgCl2 1 HEPES 10 EGTA 5 Mg-ATP 4 Na-GTP 0.3 Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. The free Ca2+ concentration can be adjusted to a specific value (e.g., 500 nM) by adding a calculated amount of CaCl2, to activate the calcium-activated chloride channels.

-

Compound Stock Solution:

-

10 mM this compound in DMSO. Store at -20°C.

-

Experimental Protocol

Cell Preparation

-

Seed HEK293-hTMEM16A cells onto glass coverslips in a 35 mm dish at a low density 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.

Pipette Preparation

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a final resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in the tip.

Whole-Cell Recording

-

Mount the filled pipette onto the micromanipulator.

-

Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

-

Under visual guidance, approach a single, healthy-looking cell.

-

Gently press the pipette tip against the cell membrane.

-

Release the positive pressure and apply gentle negative pressure to form a giga-seal (>1 GΩ).

-

Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Data Acquisition

-

Voltage Protocol for Activation:

-

Hold the membrane potential at -60 mV.

-

Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.

-

Record the resulting currents.

-

-

Compound Application:

-

Establish a stable baseline recording using the voltage protocol above.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM).

-

Allow the compound to equilibrate for 3-5 minutes.

-

Repeat the voltage protocol to record the currents in the presence of this compound.

-

To determine the dose-response relationship, apply increasing concentrations of this compound.

-

-

Washout:

-

Perfuse the chamber with the control extracellular solution to wash out the compound and assess the reversibility of the effect.

-

Data Presentation

Summary of Electrophysiological Parameters

| Parameter | Value |

| Holding Potential | -60 mV |

| Voltage Step Range | -100 mV to +100 mV |

| Step Duration | 500 ms |

| Pipette Resistance | 3-5 MΩ |

| Seal Resistance | > 1 GΩ |

| Series Resistance | < 15 MΩ (compensate > 70%) |

| This compound Concentrations | 0.1, 1, 10, 30, 100 µM |

Expected Results

The application of this compound is expected to increase the amplitude of the chloride currents elicited by the voltage steps. The current-voltage (I-V) relationship will show a larger current at positive potentials, consistent with the opening of chloride channels. A dose-response curve can be constructed by plotting the percentage increase in current against the concentration of this compound to determine the EC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for patch-clamp analysis of this compound.

Signaling Pathway

Caption: Proposed mechanism of this compound action on TMEM16A.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 7. The ClC-3 chloride channel protein is a downstream target of cyclin D1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

Application Notes and Protocols: Utilizing a Guanylate Cyclase-C (GC-C) Agonist to Induce and Study Secretory Diarrhea in Animal Models

Note on Compound CL-329167: Information regarding a specific compound designated "this compound" is not publicly available in the scientific literature. The following application notes are based on the well-characterized mechanism of action of Guanylate Cyclase-C (GC-C) agonists, a class of compounds that induce intestinal fluid secretion. Linaclotide, an FDA-approved GC-C agonist, is used here as a representative agent for the protocols described. The primary therapeutic use of GC-C agonists is for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), with diarrhea being the most common adverse event due to their mechanism of action.[1][2][3] Therefore, these compounds serve as excellent tools to induce and study the mechanisms of secretory diarrhea in a controlled research setting.

Introduction and Mechanism of Action

Guanylate cyclase-C (GC-C) is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[4][5] Endogenous ligands for this receptor include the hormones guanylin and uroguanylin.[6] GC-C agonists, such as linaclotide, are peptide analogs that bind to and activate GC-C.[6][7]

This activation initiates a signaling cascade that is central to intestinal fluid and electrolyte homeostasis:

-

cGMP Production: Activation of GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the enterocyte.[4][7]

-

PKG-II Activation: Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG-II).[4][8]

-

CFTR Channel Activation: PKG-II subsequently phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[4][8] This activation leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][6]

-

Fluid Secretion: The resulting ion gradient drives the paracellular movement of sodium (Na⁺) and water into the lumen, increasing intestinal fluid content and accelerating transit, which manifests as diarrhea.[2][4][7]

This well-defined mechanism makes GC-C agonists valuable pharmacological tools for inducing a robust and reproducible model of secretory diarrhea in animals. This model can be used to investigate the pathophysiology of diarrhea and to screen potential anti-diarrheal therapeutics.

Signaling Pathway of GC-C Agonist-Induced Secretion

Data Presentation: Diarrheal Effects of GC-C Agonists

The primary pharmacological effect of GC-C agonists is the induction of intestinal secretion, which is quantified in clinical trials as the incidence of diarrhea. Preclinical models directly measure fluid accumulation.

Table 1: Incidence of Diarrhea as an Adverse Event in Human Clinical Trials

| Compound | Indication | Dose | Incidence of Diarrhea (%) | Placebo Incidence (%) |

| Linaclotide | IBS-C | 290 µg | 19.5 - 20.0 | 2.5 - 3.5 |

| CIC | 145 µg | ~16.0 | ~5.0 | |

| CIC | 72 µg | ~14.0 | ~5.0 | |

| Plecanatide | IBS-C | 3 mg | ~5.0 | ~1.0 |

| IBS-C | 6 mg | ~4.3 | ~1.0 | |

| CIC | 3 mg | ~5.0 | ~1.0 | |

| CIC | 6 mg | ~6.0 | ~1.0 |

Data compiled from multiple clinical trials for IBS-C and CIC.

Table 2: Preclinical Quantification of GC-C Agonist-Induced Fluid Secretion

| Animal Model | Compound | Dose | Measurement | Result |

| Rat Jejunum Loop | Linaclotide | 5 µg / 1 mL | Fluid Accumulation (Weight/Length Ratio) | Robust fluid secretion vs. vehicle |

| Mouse Model | Linaclotide | Clinically relevant oral dose | Mortality in neonatal mice | Increased mortality due to severe dehydration |

Data from preclinical in vivo studies.[2][4][8]

Experimental Protocols

This section details a protocol for an in vivo ligated intestinal loop model in mice, a standard and effective method for quantifying intestinal fluid secretion induced by a test agent.[9][10][11][12]

Protocol: Murine Ligated Intestinal Loop Model for Secretory Diarrhea